(2-Aminopyridin-3-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

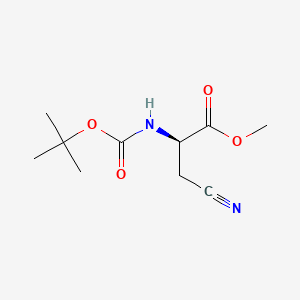

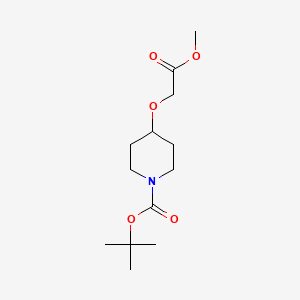

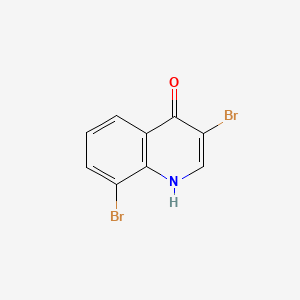

“(2-Aminopyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1204112-62-8 . It has a molecular weight of 137.93 and its IUPAC name is 2-amino-3-pyridinylboronic acid . It is a solid substance and is stored in a dark place, under an inert atmosphere, at 2-8°C .

Molecular Structure Analysis

The InChI code for “(2-Aminopyridin-3-yl)boronic acid” is 1S/C5H7BN2O2/c7-5-4 (6 (9)10)2-1-3-8-5/h1-3,9-10H, (H2,7,8) . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis

Boronic acids, including “(2-Aminopyridin-3-yl)boronic acid”, are known to participate in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction . Boronic acids can also react with diols and strong Lewis bases such as fluoride or cyanide anions .Physical And Chemical Properties Analysis

“(2-Aminopyridin-3-yl)boronic acid” is a solid substance . It is stored in a dark place, under an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación

Sensing Applications

Boronic acids, including (2-Aminopyridin-3-yl)boronic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to tag or mark biological samples, enhancing the detection and analysis of these samples.

Protein Manipulation and Modification

Boronic acids have shown significant growth in their interaction with proteins . They are used for protein manipulation and modification, which is crucial in understanding protein function and structure .

Separation Technologies

Boronic acids are also used in separation technologies . Their unique properties allow them to bind with certain molecules, enabling the separation of these molecules from a mixture .

Development of Therapeutics

Boronic acids, including (2-Aminopyridin-3-yl)boronic acid, are used in the development of therapeutics . Their ability to interact with various biological molecules makes them useful in creating drugs and other therapeutic agents .

Electrophoresis of Glycated Molecules

Boronic acids are used for electrophoresis of glycated molecules . This application is particularly important in the analysis of glycated proteins, which are proteins that have a sugar molecule attached to them .

Building Materials for Microparticles

Boronic acids are employed as building materials for microparticles for analytical methods . These microparticles can be used in a variety of analytical techniques, including chromatography and mass spectrometry .

Controlled Release of Insulin

Boronic acids are used in polymers for the controlled release of insulin . This is particularly important in the treatment of diabetes, where controlled and sustained release of insulin is crucial .

Mecanismo De Acción

Safety and Hazards

“(2-Aminopyridin-3-yl)boronic acid” is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Boronic acids, including “(2-Aminopyridin-3-yl)boronic acid”, are increasingly being used in diverse areas of research . They are particularly useful in sensing applications, where they can interact with diols and strong Lewis bases to enable various homogeneous assays or heterogeneous detection . They are also being explored for their potential in biological labelling, protein manipulation and modification, separation, and the development of therapeutics .

Propiedades

IUPAC Name |

(2-aminopyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFFTFAARIPGPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminopyridin-3-yl)boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B598925.png)

![N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B598936.png)